AFX-9901
Description
AFX-9901 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound features a benzene ring substituted with bromine, chlorine, and boronic acid functional groups, contributing to its unique physicochemical and biological properties .
Properties
Molecular Formula |
C18H18Cl3FN4OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
- Synthetic Accessibility: Rated 2.07, indicating a moderately complex synthesis pathway involving palladium-catalyzed cross-coupling in tetrahydrofuran/water at 75°C for 1.33 hours .
AFX-9901’s structural complexity and halogen substituents make it a candidate for pharmaceutical applications, particularly in Suzuki-Miyaura reactions for synthesizing biaryl compounds.
Comparison with Similar Compounds
This compound belongs to a class of halogenated arylboronic acids. Below is a systematic comparison with structurally analogous compounds (similarity scores: 0.71–0.87) .
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Log Po/w (XLOGP3) | Solubility (mg/mL) |
|---|---|---|---|---|---|---|
| This compound | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 1.00 | 2.15 | 0.24 |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | Br, Cl, B(OH)₂ | 0.87 | 2.15 | 0.24 |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 270.27 | Br, 2Cl, B(OH)₂ | 0.83 | 2.78 | 0.18 |
| (2-Chloro-5-fluorophenyl)boronic acid | C₆H₅BClFO₂ | 173.37 | Cl, F, B(OH)₂ | 0.71 | 1.92 | 0.35 |
Key Findings:
Structural Analogues :
- (3-Bromo-5-chlorophenyl)boronic acid shares the same molecular formula and substituent positions as this compound but differs in isomerism, resulting in identical Log Po/w and solubility .
- (6-Bromo-2,3-dichlorophenyl)boronic acid has additional chlorine substituents, increasing molecular weight and lipophilicity (Log Po/w = 2.78) but reducing solubility to 0.18 mg/mL .
Functional Differences :
- Halogen Effects : Fluorine in (2-Chloro-5-fluorophenyl)boronic acid enhances solubility (0.35 mg/mL) but reduces BBB permeability compared to this compound .
- Synthetic Complexity : this compound’s synthesis requires precise palladium catalysis, whereas fluorine-containing analogues often use milder conditions.
Discussion:
- Bioavailability : this compound and its bromo-chloro analogue exhibit high GI absorption, whereas dichloro-substituted compounds show reduced permeability due to increased molecular bulk .
- Safety : this compound lacks CYP inhibition or P-gp substrate activity, making it safer than the fluorinated analogue, which inhibits CYP enzymes .
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